molecular formula C8Cl6 B14650907 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene CAS No. 52598-45-5

1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene

Cat. No.: B14650907
CAS No.: 52598-45-5
M. Wt: 308.8 g/mol
InChI Key: VMSONTCWYAOWON-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is a chlorinated aromatic compound with the molecular formula C8Cl6 It is characterized by the presence of five chlorine atoms and one chloroethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form more complex chlorinated aromatic compounds.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield pentachlorophenol, while reduction can produce less chlorinated benzenes.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.

    Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The chloroethynyl group may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentachlorobenzene: Lacks the chloroethynyl group, making it less reactive in certain chemical reactions.

    1,2,3,4,5-Pentachloro-6-ethoxybenzene: Contains an ethoxy group instead of a chloroethynyl group, leading to different chemical properties and reactivity.

    1,2,3,4,5-Pentachloro-6-(2-chloroethenyl)benzene: Similar structure but with a chloroethenyl group, affecting its reactivity and applications.

Uniqueness

1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

52598-45-5

Molecular Formula

C8Cl6

Molecular Weight

308.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2-chloroethynyl)benzene

InChI

InChI=1S/C8Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11

InChI Key

VMSONTCWYAOWON-UHFFFAOYSA-N

Canonical SMILES

C(#CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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